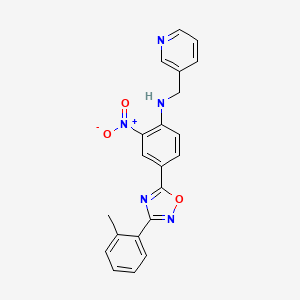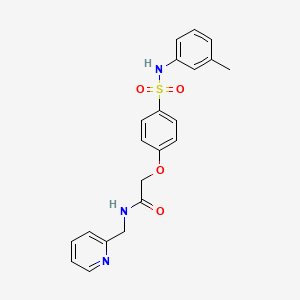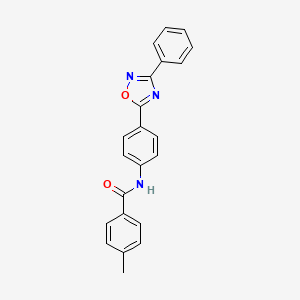
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways in cells. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
One advantage of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to exhibit a range of biological activities, it may also have adverse effects on cells and tissues. Therefore, it is important to use appropriate safety precautions when handling this compound.
未来方向
There are several potential future directions for research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate the mechanism of action of this compound. By understanding how this compound interacts with cells and tissues, researchers may be able to develop more effective treatments for various diseases.
Another direction is to explore the potential use of this compound in photodynamic therapy. Photodynamic therapy is a type of cancer treatment that involves the use of photosensitizing agents to selectively destroy cancer cells. 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been evaluated as a potential photosensitizer, and further research in this area may lead to the development of more effective cancer treatments.
Finally, researchers may also investigate the potential use of this compound as a fluorescent probe for detecting metal ions. By developing more sensitive and selective probes, researchers may be able to better understand the role of metal ions in various biological processes.
合成方法
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline, pyridine-3-carboxaldehyde, o-tolyl hydrazine, and cyanogen bromide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied as a potential fluorescent probe for detecting metal ions. Additionally, this compound has been evaluated for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-5-2-3-7-17(14)20-24-21(29-25-20)16-8-9-18(19(11-16)26(27)28)23-13-15-6-4-10-22-12-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZRNUKOIMSZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)



![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)



![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

